
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Übersicht
Beschreibung
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is structurally related to nifedipine, a well-known calcium channel blocker used in the treatment of hypertension and angina . The compound’s unique structure, featuring a nitrophenyl group, makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the nitro group can yield the corresponding amino derivative.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: The major product is the pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the substituent introduced, such as halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antihypertensive Activity
Dihydropyridines are widely recognized for their effectiveness in managing hypertension. Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate acts as an impurity in formulations of antihypertensive medications. Its structural similarity to active compounds allows it to be studied for potential pharmacological activity, although it is not the primary active ingredient.
1.2 Calcium Channel Blocker
This compound shares characteristics with calcium channel blockers, which are essential in treating cardiovascular diseases. The mechanism involves inhibiting calcium influx into cells, thereby reducing vascular resistance and lowering blood pressure. Research indicates that dihydropyridines can selectively block L-type calcium channels, making them effective in cardiovascular therapy .
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One notable method includes a one-pot synthesis approach that simplifies the process while maintaining yield and purity .
2.2 Chemical Properties
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- Density : 1.226 g/cm³
- Boiling Point : Approximately 497.2 °C
- Melting Point : 166-168 °C (predicted) .
Given its classification as an impurity in pharmaceutical products, regulatory bodies emphasize the need for stringent quality control measures to monitor levels of this compound in drug formulations to ensure patient safety and drug efficacy.
Wirkmechanismus
The mechanism of action of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. Similar to nifedipine, it likely inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation and reduced cardiac workload, contributing to its potential antihypertensive and antianginal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine calcium channel blocker used in hypertension and angina.
Felodipine: A dihydropyridine derivative with similar pharmacological properties.
Uniqueness
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other dihydropyridine derivatives and makes it a valuable compound for research and development .
Biologische Aktivität
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its biological activities, particularly in the context of cardiovascular pharmacology. This article explores its biological activity, synthesis, and structure-activity relationships based on current research findings.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- CAS Number : 21829-28-7
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities primarily linked to its role as a calcium channel blocker. The compound is structurally related to known antihypertensive agents such as nifedipine and has been evaluated for its potential therapeutic effects in cardiovascular diseases.
The primary mechanism of action involves the inhibition of calcium channels, which leads to vasodilation and reduced blood pressure. The presence of the nitrophenyl group is critical for enhancing the compound's interaction with calcium channels. Research has demonstrated that compounds in this class can effectively block L-type calcium channels, contributing to their antihypertensive effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the 4-position of the dihydropyridine ring significantly influence biological activity. For instance:
Compound Variation | Calcium Channel Inhibition (%) | Reference |
---|---|---|
Diethyl 2,6-Dimethyl-4-(2-nitrophenyl) | 52% (compared to nimodipine) | |
Other derivatives with varying substitutions | Ranged from 22% to 51% |
These variations highlight the importance of specific substituents in modulating the pharmacological profile of dihydropyridine derivatives.
Case Studies and Research Findings
-
Calcium Channel Blocking Activity :
A study evaluated a series of dihydropyridine derivatives, including diethyl 2,6-dimethyl-4-(2-nitrophenyl), for their calcium channel blocking activity. The results indicated that this compound exhibited comparable efficacy to established drugs like nimodipine . -
Antioxidant Properties :
Recent investigations have also suggested potential antioxidant properties associated with this compound. Dihydropyridines have been shown to scavenge free radicals and reduce oxidative stress in cellular models . -
Multifunctional Activity :
Some studies have proposed that diethyl 2,6-dimethyl-4-(2-nitrophenyl) could serve as a multitarget drug candidate due to its ability to inhibit multiple pathways involved in cardiovascular diseases .
Synthesis
The synthesis of this compound typically involves a one-pot Hantzsch reaction. This method combines various reactants under controlled conditions to yield high-purity products:
- Combine ethyl acetoacetate and ammonium acetate.
- Add 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
- Stir the mixture at elevated temperatures (around 80 °C) for several hours.
- Crystallize the product from ethanol for purification.
Eigenschaften
IUPAC Name |
diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-9-7-8-10-14(13)21(24)25/h7-10,17,20H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGAIVVQLEDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329888 | |
Record name | diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21829-26-5 | |
Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21829-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 168044 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC168044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH7UF2Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.